N-allyl-N'-(3-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(3-methoxybenzyl)ethanediamide, also known as AMB-17, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of N-acyl amino acid derivatives and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of N-allyl-N'-(3-methoxybenzyl)ethanediamide is not fully understood. However, studies have shown that it can induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer invasion and metastasis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-N'-(3-methoxybenzyl)ethanediamide in lab experiments is its potent anti-cancer properties. It has shown promising results in several studies and has the potential to be used as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-allyl-N'-(3-methoxybenzyl)ethanediamide. One of the most promising directions is the development of more potent derivatives of this compound that can be used as therapeutic agents. Another direction is the study of the mechanism of action of this compound, which can help in the development of more effective cancer treatments. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can help in the development of more efficient drug delivery systems.
Synthesis Methods
The synthesis of N-allyl-N'-(3-methoxybenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain a pure form of this compound.
Scientific Research Applications
N-allyl-N'-(3-methoxybenzyl)ethanediamide has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-7-14-12(16)13(17)15-9-10-5-4-6-11(8-10)18-2/h3-6,8H,1,7,9H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYPEZEWNYTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.